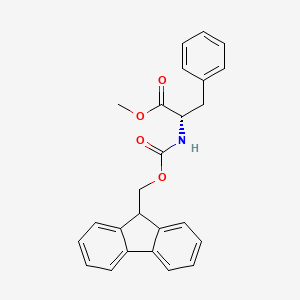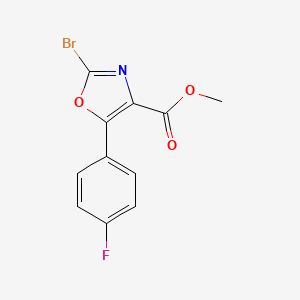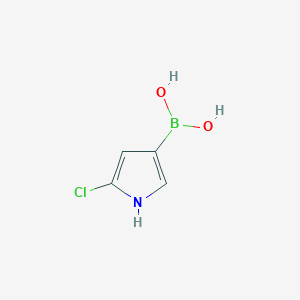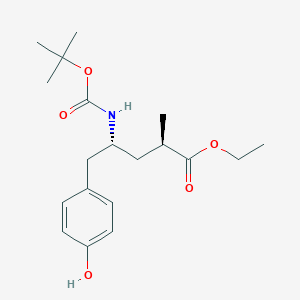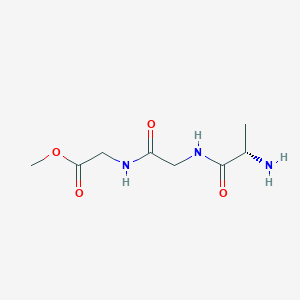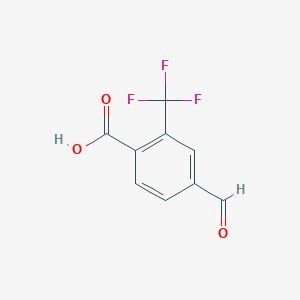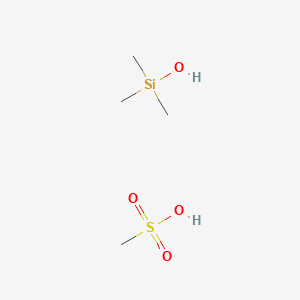
Hydroxy(trimethyl)silane;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydroxy(trimethyl)silane;methanesulfonic acid is a compound that combines the properties of both hydroxy(trimethyl)silane and methanesulfonic acid. Hydroxy(trimethyl)silane is a silicon-based compound known for its applications in organic synthesis, particularly in radical reactions and hydrosilylation. Methanesulfonic acid, on the other hand, is a strong acid with the chemical formula CH₃SO₃H, widely used in green chemistry due to its high solubility, low toxicity, and biodegradability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy(trimethyl)silane can be synthesized through the hydrolysis of trimethylsilyl chloride in the presence of water. The reaction typically involves the following steps:
Hydrolysis: Trimethylsilyl chloride reacts with water to form hydroxy(trimethyl)silane and hydrochloric acid. [ \text{(CH}_3\text{)}_3\text{SiCl} + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_3\text{SiOH} + \text{HCl} ]
Methanesulfonic acid is industrially produced by the oxidation of dimethyl sulfide using oxygen or nitric acid. The process involves the following steps:
Oxidation: Dimethyl sulfide is oxidized to methanesulfonic acid. [ \text{(CH}_3\text{)}_2\text{S} + 2\text{O}_2 \rightarrow 2\text{CH}_3\text{SO}_3\text{H} ]
Industrial Production Methods
Methanesulfonic acid is produced on an industrial scale using the oxidation of dimethyl sulfide with nitric acid, followed by purification processes to obtain high-purity methanesulfonic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Hydroxy(trimethyl)silane undergoes various types of reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Radical Reactions: Involvement in radical-based reductions and polymerizations.
Methanesulfonic acid participates in:
Esterification: Reaction with alcohols to form esters.
Alkylation: Reaction with alkenes to form alkylated products.
Common Reagents and Conditions
Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.
Radical Reactions: Initiated by radical initiators like azobisisobutyronitrile (AIBN).
Esterification: Catalyzed by methanesulfonic acid in the presence of alcohols.
Alkylation: Catalyzed by methanesulfonic acid in the presence of alkenes
Major Products
Hydrosilylation: Formation of organosilicon compounds.
Radical Reactions: Formation of reduced organic compounds.
Esterification: Formation of esters.
Alkylation: Formation of alkylated organic compounds
Applications De Recherche Scientifique
Hydroxy(trimethyl)silane and methanesulfonic acid have diverse applications in scientific research:
Chemistry: Used in organic synthesis for hydrosilylation and radical reactions.
Biology: Methanesulfonic acid is used in the preparation of biological buffers.
Medicine: Methanesulfonic acid is used in pharmaceutical formulations.
Industry: Methanesulfonic acid is used in electroplating, metal recovery, and as a catalyst in various industrial processes
Mécanisme D'action
Hydroxy(trimethyl)silane
Hydroxy(trimethyl)silane acts as a radical-based reducing agent. The mechanism involves the generation of silicon-centered radicals, which then participate in the reduction of organic substrates. The silicon radicals abstract hydrogen atoms from the substrate, leading to the formation of reduced products .
Methanesulfonic Acid
Methanesulfonic acid acts as a strong Brønsted acid, donating protons to various substrates. This protonation facilitates reactions such as esterification and alkylation by increasing the electrophilicity of the substrates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl Chloride: Used in the synthesis of hydroxy(trimethyl)silane.
Sulfuric Acid: Another strong acid used in similar applications as methanesulfonic acid.
Trifluoromethanesulfonic Acid: A stronger acid with similar applications but higher reactivity
Uniqueness
Hydroxy(trimethyl)silane is unique due to its ability to participate in radical reactions under mild conditions, offering high selectivity and yield. Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a preferred choice in green chemistry .
Propriétés
Formule moléculaire |
C4H14O4SSi |
|---|---|
Poids moléculaire |
186.30 g/mol |
Nom IUPAC |
hydroxy(trimethyl)silane;methanesulfonic acid |
InChI |
InChI=1S/C3H10OSi.CH4O3S/c2*1-5(2,3)4/h4H,1-3H3;1H3,(H,2,3,4) |
Clé InChI |
RCZUTCJIWCAXAP-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



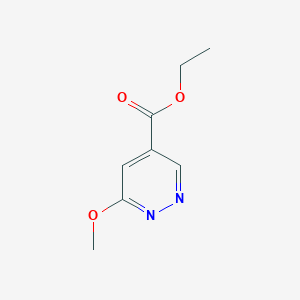
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
![dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)


![(2'R,3S)-2'-(3-iodo-2H-indazol-6-yl)-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B15250073.png)
